1-[2-(pyridin-2-yl)ethyl]-3-(3-sulfonatopropyl)-1H-imidazol-3-ium
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Overview
Description
3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group. This compound is notable for its unique structure, which combines aromatic heterocycles with a sulfonate group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
- 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
- 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
Uniqueness
The uniqueness of 3-(1-(2-(Pyridin-2-yl)ethyl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate lies in its combination of a pyridine ring, an imidazole ring, and a sulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H17N3O3S |
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Molecular Weight |
295.36 g/mol |
IUPAC Name |
3-[3-(2-pyridin-2-ylethyl)imidazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C13H17N3O3S/c17-20(18,19)11-3-7-15-9-10-16(12-15)8-5-13-4-1-2-6-14-13/h1-2,4,6,9-10,12H,3,5,7-8,11H2 |
InChI Key |
VSKODFQDVBVARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C[N+](=C2)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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